molecular formula C11H11FO3 B1309683 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid CAS No. 349-22-4

4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid

Cat. No. B1309683
Key on ui cas rn: 349-22-4
M. Wt: 210.2 g/mol
InChI Key: RDWYSVCUOZOEBC-UHFFFAOYSA-N
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Patent
US05770605

Procedure details

The compound obtained in (1) above (172 gm) was dissolved into 700 ml of acetic acid. To the solution were added 10 ml of 40% perchloric acid and 30 gm of 10% palladium-on-carbon to effect catalytic hydrogenation under 6 atm. The catalyst was removed by filtration and acetic acid was evaporated. Upon the addition of 2 l of water, the residue was extracted with chloroform, washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated and 1 l of methanol was added to the residue. After cooling to 0° C., 269 gm of thionyl chloride was slowly dropped to the solution, followed by the addition of 10 ml of dimethylformamide. The mixture was stirred for 12 hours at room temperature, the reaction product was concentrated, and extracted with chloroform. The extract was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated to obtain 153 gm of the title compound.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
30 g
Type
catalyst
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[CH:4][C:3]=1[CH3:15].Cl(O)(=O)(=O)=O.[C:21](O)(=O)C>[Pd]>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][C:11]([O:13][CH3:21])=[O:12])=[CH:4][C:3]=1[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)C(CCC(=O)O)=O)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Name
Quantity
30 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 12 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration and acetic acid
CUSTOM
Type
CUSTOM
Details
was evaporated
ADDITION
Type
ADDITION
Details
Upon the addition of 2 l of water
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with chloroform
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
1 l of methanol was added to the residue
ADDITION
Type
ADDITION
Details
269 gm of thionyl chloride was slowly dropped to the solution
ADDITION
Type
ADDITION
Details
followed by the addition of 10 ml of dimethylformamide
CONCENTRATION
Type
CONCENTRATION
Details
the reaction product was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)CCCC(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 153 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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